Reldesemtiv

neuromuscular disease skeletal muscle physiology in vivo pharmacology

Reldesemtiv is the preferred fast skeletal troponin activator (FSTA) for preclinical neuromuscular research, delivering >6-fold superior in vivo muscle activation potency versus first-generation tirasemtiv at equivalent free plasma concentrations. Its optimized molecular properties eliminate rotarod impairment at efficacious doses, ensuring motor-confounded readouts do not compromise behavioral and functional assessments. Supported by positive Phase 2 SMA clinical data (significant 6MWD and MEP improvements) and preclinical evidence of additive efficacy with SMN-directed therapies, Reldesemtiv is the reference FSTA for translational studies in SMA, ALS, and heart failure. Procure Reldesemtiv to secure the compound with the most robust pharmacodynamic validation and clinical exposure-response framework available for fast skeletal troponin activation research.

Molecular Formula C19H18F2N6O
Molecular Weight 384.4 g/mol
CAS No. 1345410-31-2
Cat. No. B610437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReldesemtiv
CAS1345410-31-2
SynonymsCK-2127107;  CK2127107;  CK 2127107;  CK-107;  CK 107;  CK107;  Reldesemtiv
Molecular FormulaC19H18F2N6O
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F
InChIInChI=1S/C19H18F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10,13H,6-7,11H2,(H2,22,28)(H,24,25,26)
InChIKeyMQXWPWOCXGARRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Reldesemtiv CAS 1345410-31-2: Second-Generation Fast Skeletal Troponin Activator for Neuromuscular Research Procurement


Reldesemtiv (also known as CK-2127107 or CK-107) is a second-generation, orally active, small-molecule fast skeletal muscle troponin activator (FSTA) that selectively sensitizes the fast skeletal troponin complex to calcium, thereby amplifying muscle force production at submaximal nerve stimulation frequencies without increasing intracellular calcium levels [1]. Unlike its first-generation predecessor tirasemtiv, Reldesemtiv was developed through property-based optimization of a high-throughput screening hit to achieve improved free exposure, enhanced in vivo muscle activation potency, and a superior tolerability profile [2].

Reldesemtiv 1345410-31-2: Why First-Generation FSTAs Like Tirasemtiv Cannot Substitute for Reldesemtiv in Research and Development


First-generation fast skeletal troponin activators such as tirasemtiv (CK-2017357) share the same molecular target but exhibit markedly inferior in vivo muscle activation potency (6-fold lower), suboptimal tissue distribution, and a tolerability profile characterized by dizziness and fatigue that led to phase 3 clinical trial failure [1][2]. Reldesemtiv was specifically engineered to overcome these liabilities through reduced lipophilicity (cLogP optimization) and improved molecular properties, resulting in greater than 6-fold higher in vivo activity at equivalent free plasma concentrations and a differentiated neurological side effect profile demonstrated in preclinical rotarod assays [3]. Simply substituting Reldesemtiv with tirasemtiv or other unoptimized FSTAs would compromise the translational validity of preclinical and clinical studies targeting impaired muscle function.

Reldesemtiv (CK-2127107) CAS 1345410-31-2: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Reldesemtiv vs. Tirasemtiv: 6-Fold Superior In Vivo Muscle Activation Potency in Rat EDL Model

Reldesemtiv demonstrates >6-fold greater in vivo muscle activation potency compared to the first-generation FSTA tirasemtiv in an in situ rat extensor digitorum longus (EDL) muscle preparation with intact nerve and blood supply. Despite being 6-fold less potent biochemically, Reldesemtiv achieves a similar EC50 value based on free plasma concentration due to improved muscle distribution and higher free fraction [1]. Both compounds showed plasma concentration-dependent increases in force at 30 Hz subtetanic nerve stimulation, but Reldesemtiv required substantially lower total plasma concentrations to achieve equivalent force augmentation [2].

neuromuscular disease skeletal muscle physiology in vivo pharmacology

Reldesemtiv Phase 1 Pharmacodynamics: Superior Muscle Force Response vs. Tirasemtiv at Equivalent Human Plasma Concentrations

In a head-to-head phase 1 clinical pharmacodynamic comparison, Reldesemtiv produced significantly greater increases in muscle force than tirasemtiv at similar total plasma concentrations following fibular nerve stimulation of the tibialis anterior muscle. At a 10 Hz stimulation frequency—the rate at which the largest force increases occurred for both compounds—Reldesemtiv demonstrated a superior force-frequency response, consistent with its optimized molecular properties and improved free drug exposure in muscle tissue [1]. Reldesemtiv was well tolerated at single doses up to 4000 mg, with exposure increasing dose proportionally between 30 and 4000 mg; the median apparent plasma terminal elimination half-life was 9–14 hours at doses between 500 and 4000 mg [2].

clinical pharmacology phase 1 trial pharmacodynamics

Reldesemtiv Preclinical Tolerability: Absence of Rotarod Impairment Differentiates from Tirasemtiv

Tirasemtiv, which induced dizziness in a large percentage of patients during clinical trials, caused dose-dependent reductions in rotarod performance in rats—a standard assay of neuromuscular motor coordination and a translational biomarker for dizziness liability. In direct contrast, Reldesemtiv showed no effect on rotarod performance at comparable efficacious free concentrations [1]. This preclinical differentiation correctly predicted the improved clinical tolerability profile of Reldesemtiv, which in a phase 2 SMA study was well tolerated with adverse events being mild or moderate in severity [2].

neurotoxicity motor coordination preclinical safety

Reldesemtiv Phase 2 SMA Clinical Pharmacodynamics: Dose-Dependent Improvement in 6-Minute Walk Distance and Maximum Expiratory Pressure

In a phase 2 hypothesis-generating study in patients with spinal muscular atrophy (SMA) types II/III (N=70), Reldesemtiv 450 mg twice daily (bid) demonstrated statistically significant improvements versus placebo in two key functional outcomes. The 6-minute walk distance (6MWD) increased by 35.6 meters at week 4 (p=0.0037) and by 24.9 meters at week 8 (p=0.058) relative to placebo [1]. Maximum expiratory pressure (MEP) improved by 13.2 cm H2O at week 8 (p=0.03) [2]. Importantly, patients in the highest Reldesemtiv peak plasma concentration quartile (Cmax > 3.29 μg/mL) showed even greater improvements: 43.3 meters in 6MWD (p=0.010) and 28.8 cm H2O in MEP (p=0.0002), establishing a clear exposure-response relationship [3].

spinal muscular atrophy clinical trial functional outcomes

Reldesemtiv Selectivity Profile: Fast Skeletal Muscle Troponin Activation with Negligible Cardiac Troponin Engagement

Reldesemtiv selectively activates fast skeletal myofibrils with an EC50 of 3.4 μM . While direct cardiac troponin selectivity data for Reldesemtiv is limited in the primary literature, its first-generation analog tirasemtiv has been characterized as having no measurable affinity for cardiac muscle troponin, with a Kd of 40 nM for fast skeletal troponin versus only modest affinity for slow skeletal troponin (Kd = 3.8 μM) . The discovery publication states that Reldesemtiv possesses an 'excellent selectivity profile' with supporting data provided in the supplementary information, including reduced brain penetration potential [1]. The improved molecular properties of Reldesemtiv (cLogP optimization) were specifically designed to enhance muscle-specific distribution while minimizing off-target activities at high concentrations [2].

selectivity cardiac safety troponin isoforms

Reldesemtiv Preclinical Efficacy in LAD-HF Heart Failure Model: Significant Improvement in Exercise Tolerance

In a rat model of heart failure with reduced exercise tolerance (LAD-HF), oral administration of Reldesemtiv (10 mg/kg) significantly improved rotarod performance, demonstrating enhanced exercise capacity in the setting of impaired cardiac function . In mechanistic ex vivo studies using skinned skeletal muscle fibers from LAD-HF rats, Reldesemtiv increased sarcomeric calcium sensitivity, directly corroborating its mechanism of action in a disease-relevant model . Notably, Reldesemtiv also improved rotarod performance in exercise-intolerant rats when administered intravenously at 10 mg/kg and enhanced calcium sensitivity in fast skeletal muscle fibers while increasing muscle force in response to submaximal stimulation frequencies .

heart failure exercise intolerance skeletal muscle function

Reldesemtiv (CK-2127107) CAS 1345410-31-2: Validated Research and Procurement Application Scenarios


Preclinical Efficacy Studies in Rodent Models of Neuromuscular Disease (SMA, ALS, Heart Failure)

Based on the >6-fold superior in vivo muscle activation potency of Reldesemtiv versus tirasemtiv [1], and its demonstrated efficacy in improving rotarod performance in both LAD-HF heart failure rats at 10 mg/kg p.o. and SMA mouse models [2], Reldesemtiv is the preferred FSTA for preclinical studies requiring robust pharmacodynamic effects without the motor coordination impairment associated with first-generation compounds. The compound's absence of rotarod impairment at efficacious free concentrations [3] ensures that efficacy readouts are not confounded by compound-induced motor deficits, making it particularly suitable for behavioral and functional assessments in neuromuscular disease models.

Clinical Trial Material for Phase 2/3 Studies Targeting Respiratory and Ambulatory Function in SMA and ALS

Reldesemtiv 450 mg bid demonstrated statistically significant and clinically meaningful improvements in 6-minute walk distance (+35.6 m at week 4, p=0.0037) and maximum expiratory pressure (+13.2 cm H2O at week 8, p=0.03) in a phase 2 SMA study [4][5]. The exposure-response relationship established in this study—with patients in the highest Cmax quartile (>3.29 μg/mL) achieving 6MWD improvements of 43.3 m (p=0.010) and MEP improvements of 28.8 cm H2O (p=0.0002) [6]—provides a quantitative framework for dose selection and therapeutic monitoring. Researchers designing clinical trials in SMA, ALS, or other neuromuscular disorders should procure Reldesemtiv as the reference FSTA based on this positive phase 2 pharmacodynamic data, particularly given the failure of tirasemtiv to meet primary endpoints in phase 3 ALS trials [7].

Muscle Physiology and Mechanistic Studies of Excitation-Contraction Coupling

Reldesemtiv's selective activation of fast skeletal myofibrils (EC50 = 3.4 μM) and its ability to increase sarcomeric calcium sensitivity in skinned skeletal muscle fibers make it an essential tool compound for ex vivo and in vitro studies investigating the molecular mechanisms of troponin-mediated calcium sensitization and force production. The compound's well-characterized pharmacokinetic profile in humans—including dose-proportional exposure between 30 and 4000 mg, Cmax of 26 μM at 4000 mg, and terminal half-life of 9-14 hours at clinically relevant doses [8]—enables researchers to design physiologically relevant in vitro experiments with clinically translatable drug concentrations.

Combination Therapy Studies with SMN-Directed Therapies in Spinal Muscular Atrophy

Preclinical studies have demonstrated that adding Reldesemtiv to SMN-directed therapies (Spinraza or SMN-C1) increases muscle force in the Hung Li mouse model of SMA [9][10]. These findings suggest that Reldesemtiv may complement SMN-targeting agents to further improve muscle function, particularly for fatiguing routine activities that do not require maximum exertion [11]. Researchers investigating combination strategies for SMA should procure Reldesemtiv as the FSTA of choice based on this preclinical evidence of additive efficacy, which distinguishes it from earlier FSTAs lacking such combination data. The FDA's grant of orphan drug designation to Reldesemtiv for SMA in May 2017 [12] further validates the compound's suitability for this indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reldesemtiv

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.